Pinosylvin

Catalog No.
S539716
CAS No.
22139-77-1
M.F
C14H12O2
M. Wt
212.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pinosylvin

CAS Number

22139-77-1

Product Name

Pinosylvin

IUPAC Name

5-[(1E)-2-phenylethenyl]-1,3-benzenediol

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

InChI

InChI=1S/C14H12O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-10,15-16H/b7-6+

InChI Key

YCVPRTHEGLPYPB-VOTSOKGWSA-N

SMILES

OC1=CC(/C=C/C2=CC=CC=C2)=CC(O)=C1

Solubility

Soluble in DMSO

Synonyms

3,5-dimethoxy-trans-stilbene, pinosylvin, pinosylvin, (E)-isomer

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O

Description

The exact mass of the compound Pinosylvin is 212.0837 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 362430. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. It belongs to the ontological category of stilbenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]. However, this does not mean our product can be used or applied in the same or a similar way.

Pinosylvin is a stilbene, a natural product found in various plants, including grapes, pines, and peanuts []. It has gained significant interest in the scientific community due to its potential health benefits and diverse biological activities. Here's a breakdown of its current applications in scientific research:

Anti-inflammatory and Antioxidant Properties

Studies suggest pinosylvin possesses anti-inflammatory and antioxidant properties []. It may help reduce inflammation by inhibiting the production of inflammatory mediators and free radicals that contribute to tissue damage []. Research suggests pinosylvin's antioxidant activity may protect cells from oxidative stress, a factor linked to various chronic diseases [].

Potential Role in Cancer Prevention

Pinosylvin's anti-proliferative effects on cancer cells have been explored in scientific research []. Studies indicate it may suppress cancer cell growth and induce apoptosis (programmed cell death) in some cancer cell lines []. However, further research is needed to determine its effectiveness in vivo (living organisms) and its potential application in cancer treatment.

Effect on Metabolic Health

Scientific research is investigating the potential role of pinosylvin in regulating blood sugar and improving metabolic health []. Studies suggest it may improve insulin sensitivity and glucose uptake in cells, potentially benefiting individuals with diabetes or prediabetes []. However, more research is required to confirm these findings and understand the underlying mechanisms.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.5

Exact Mass

212.0837

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

881R434AIB

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (97.44%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

22139-77-1

Wikipedia

Pinosylvin
3,5-stilbenediol

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]

Dates

Modify: 2023-08-15
1. Alvarez-Novoa, J.C., Erdtman, H., and Lindstedt, G. Constituents of pine heartwood. XIX. The heartwood of Pinus pinea, Pinus pinaster, Pinus halepensis, and Pinus nigra. Acta Chemica Scandinavica 4(3), 444-447 (1950).
2. Modi, S., Yaluri, N., Kokkola, T., et al. Plant-derived compounds strigolactone GR24 and pinosylvin activate SIRT1 and enhance glucose uptake in rat skeletal muscle cells. Sci. Rep. 7(1), 17606 (2017).
3. Seppänen, S.K., Syrjälä, L., von Weissenberg, K., et al. Antifungal activity of stilbenes in in vitro bioassays and in transgenic Populus expressing a gene encoding pinosylvin synthase. Plant Cell. Rep. 22(8), 584-593 (2004).
4. Park, E.-J., Park, H.-J., Chung, H.-J., et al. Antimetastatic activity of pinosylvin, a natural stilbenoid, is associated with the suppression of matrix metalloproteinases. J. Nutr. Biochem. 23(8), 946-952 (2012).
5. Mačičková, T., Drábiková, K., Nosál', R., et al. In vivo effect of pinosylvin and pterostilbene in the animal model of adjuvant arthritis. Neuro. Endocrinol. Lett. 31(Suppl 2), 91-95 (2013).
6. Sullivan, T.P., Crump, D.R., Wieser, H., et al. Influence of the plant antifeedant, pinosylvin, on suppression of feeding by snowshoe hares. J. Chem. Ecol. 18(7), 1151-1164 (1992).

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